molecular formula C8H13N5O3 B3197472 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide CAS No. 1005668-98-3

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide

Cat. No.: B3197472
CAS No.: 1005668-98-3
M. Wt: 227.22 g/mol
InChI Key: GRZGIEUXNPPNPI-UHFFFAOYSA-N
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Description

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide is a hydrazide derivative featuring a butane backbone substituted with a 5-methyl-3-nitro-pyrazole moiety. Applications may span corrosion inhibition, antimicrobial activity, or analgesic effects, as inferred from structurally related compounds .

Properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)butanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O3/c1-3-6(8(14)10-9)12-5(2)4-7(11-12)13(15)16/h4,6H,3,9H2,1-2H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZGIEUXNPPNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)N1C(=CC(=N1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(5-methyl-3-amino-1H-pyrazol-1-yl)butanehydrazide .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound is compared to analogs with modifications in:

  • Pyrazole substituents (nitro group position, methyl group presence).
  • Hydrazide chain length (propane vs. butane).
  • Substituent moieties (indole, aryl, or heterocyclic groups).
Table 1: Structural and Functional Comparison of Selected Hydrazides
Compound Name & CAS/ID Structure Key Properties/Activities Findings Reference
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide Butanehydrazide with 5-methyl-3-nitro-pyrazole Hypothesized corrosion inhibition, antimicrobial Predicted enhanced adsorption due to nitro group’s electron-withdrawing effects
2-(4-Nitro-1H-pyrazol-1-yl)butanehydrazide (1005668-69-8) Butanehydrazide with 4-nitro-pyrazole Unspecified (structural analog) Nitro at pyrazole’s 4-position may alter electronic properties vs. 3-position
3-(5-Methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide (1001755-69-6) Propanohydrazide with 5-methyl-3-nitro-pyrazole Potential similar applications Shorter chain may reduce molar volume/surface coverage vs. butane
4-(1H-Indol-3-yl)butanehydrazide (IBH) Butanehydrazide with indole Corrosion inhibition in 0.5 M HCl 94.1% inhibition efficiency; longer chain improves surface coverage
N′-(1-Phenylethylidene)butanehydrazide Butanehydrazide with phenylethylidene Analgesic activity 2–3× stronger than ASA; substituent critical for activity
3-[(2-Hydroxyphenyl)amino]butanehydrazide derivatives Butanehydrazide with aryl/heterocyclic substituents (e.g., furan, thiophene) Antimicrobial Moderate activity (19–23% yields); substituent-dependent efficacy

Impact of Structural Features on Functionality

Nitro Group Position (3- vs. 4-Nitro-pyrazole)
  • The 3-nitro group in the target compound may enhance electron-withdrawing effects, improving adsorption onto metal surfaces (relevant for corrosion inhibition) or binding to biological targets. In contrast, a 4-nitro substituent (as in CAS 1005668-69-8) could alter resonance stabilization and steric interactions .
Chain Length (Propane vs. Butane Hydrazides)
  • 80.4% for shorter-chain IAH) .
Substituent Moieties (Pyrazole vs. Indole, Aryl Groups)
  • Pyrazole derivatives may exhibit distinct electronic profiles compared to indole-based hydrazides (e.g., IBH), where delocalized π-electrons in indole improve adsorption . Nitro groups in pyrazole could similarly enhance charge transfer in corrosion inhibition.
  • Analgesic activity in phenylethylidene-substituted hydrazides () suggests that bulky aromatic groups are critical for receptor binding, whereas nitro-pyrazole derivatives might target different pathways.

Biological Activity

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H13N5O3
  • Molecular Weight : 213.22 g/mol
  • CAS Number : 1005577-15-0

Pharmacological Activities

The biological activity of pyrazole derivatives is well-documented, with various studies highlighting their potential therapeutic applications:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been tested for their ability to inhibit inflammatory mediators in animal models. In one study, a series of pyrazole derivatives showed comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models .

2. Antimicrobial Activity

Pyrazoles have demonstrated antimicrobial properties against a range of bacterial strains. A study evaluated the effectiveness of various pyrazole derivatives against E. coli, S. aureus, and Pseudomonas aeruginosa. The results indicated that certain modifications to the pyrazole structure enhanced antibacterial activity, suggesting that this compound may also possess similar properties .

3. Antitumor Activity

The compound has been evaluated for its anticancer potential. In vitro studies using the NCI-60 cancer cell line panel revealed that several pyrazole derivatives exhibited moderate to potent growth inhibitory effects against various cancer types, including breast and prostate cancers . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

The biological activities of this compound can be attributed to several mechanisms:

1. Inhibition of Enzymatic Activity

Many pyrazoles act as inhibitors of key enzymes involved in inflammatory pathways and cancer progression. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .

2. Modulation of Cellular Signaling Pathways

Pyrazoles can modulate various cellular signaling pathways, including those involved in apoptosis and cell cycle regulation. This modulation is critical for their effectiveness as anticancer agents .

Case Studies

Several studies illustrate the biological efficacy of this compound and related compounds:

StudyFocusFindings
Burguete et al., 2020Antibacterial ActivityIdentified significant antimicrobial activity against E. coli and S. aureus with structural modifications enhancing efficacy .
Chovatia et al., 2016Antitubercular ActivityDemonstrated promising results against Mycobacterium tuberculosis with derivatives showing high inhibition rates .
Kumar et al., 2016Anticancer ActivityEvaluated multiple pyrazole derivatives against various cancer cell lines, revealing moderate to high cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via hydrazide formation through condensation reactions. For example, refluxing a pyrazole derivative (e.g., 5-methyl-3-nitro-1H-pyrazole) with butanehydrazide in ethanol under acidic or basic conditions, as demonstrated in analogous hydrazide syntheses . Key intermediates should be purified via recrystallization (ethanol/water mixtures) and monitored by TLC. Characterization includes elemental analysis, FT-IR (to confirm hydrazide C=O and N–H stretches), and 1H/13C NMR for structural elucidation .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for molecular formula validation. Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation, as shown for related hydrazides . For dynamic structural analysis, variable-temperature NMR can resolve rotational isomers or tautomeric forms .

Q. How can crystallographic data be refined to resolve ambiguities in molecular geometry?

  • Methodological Answer : Use SHELXTL or SHELXL for refinement, employing high-resolution diffraction data (e.g., Rigaku diffractometer with graphite-monochromated radiation). Address disorder in nitro or methyl groups via PART instructions in SHELXL. Hydrogen bonding networks should be analyzed using PLATON or Mercury, referencing graph-set analysis for pattern identification .

Advanced Research Questions

Q. What strategies resolve contradictions in hydrogen bonding patterns observed in crystallographic studies?

  • Methodological Answer : Discrepancies in hydrogen bonding (e.g., bifurcated vs. single bonds) require topological analysis using tools like CrystalExplorer. Compare experimental data with DFT-calculated hydrogen bond energies (e.g., B3LYP/6-31G* level). For ambiguous cases, validate via temperature-dependent crystallography or neutron diffraction .

Q. How can researchers design experiments to elucidate the anticonvulsant mechanism of this compound?

  • Methodological Answer : Evaluate activity using maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models in rodents. Compare dose-response curves with reference drugs (e.g., phenytoin). Mechanistic insights require electrophysiological assays (e.g., patch-clamp studies on sodium channels) or molecular docking to GABA receptors, leveraging structural analogs from prior studies .

Q. What methods address isomerism during synthesis, and how are spectral data interpreted?

  • Methodological Answer : For E/Z isomerism in hydrazide derivatives, use NOESY NMR to distinguish spatial arrangements. Isolate isomers via preparative HPLC (C18 column, methanol/water gradient). For spectral contradictions (e.g., unexpected splitting in 1H NMR), analyze solvent polarity effects or perform VT-NMR to assess conformational exchange .

Q. Can this compound be functionalized for energy storage applications, and what characterization is required?

  • Methodological Answer : Covalent functionalization of carbon matrices (e.g., graphene oxide) can be achieved via amide coupling. Assess redox activity via cyclic voltammetry (0.1 M H2SO4, Ag/AgCl reference). For battery applications, conduct galvanostatic charge-discharge tests. Structural integrity post-functionalization should be confirmed by XPS and Raman spectroscopy .

Data Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 41–73% in hydrazide syntheses ) may arise from steric effects or competing side reactions. Optimize via microwave-assisted synthesis to reduce reaction times and improve reproducibility.
  • Crystallographic Disorder : If nitro group orientation conflicts with DFT predictions, perform Hirshfeld surface analysis to quantify intermolecular interactions driving disorder .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide
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2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanehydrazide

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